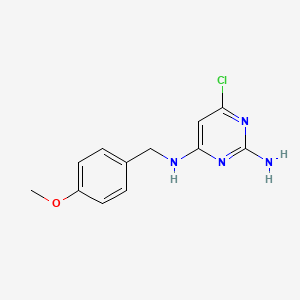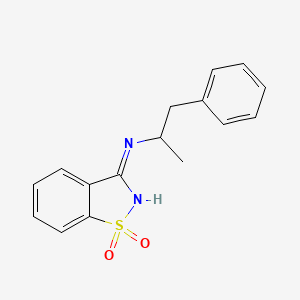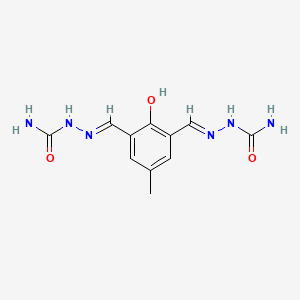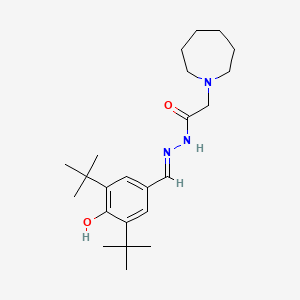
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for its application in scientific research.
作用機序
FPP acts as an SSRI by inhibiting the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin, FPP can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its SSRI properties, FPP has been shown to have other biochemical and physiological effects. Studies have shown that FPP can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. FPP has also been shown to have antioxidant properties, which can protect neurons from oxidative damage.
実験室実験の利点と制限
FPP has several advantages for lab experiments, including its high purity and stability. FPP is also relatively easy to synthesize and can be produced in large quantities. However, FPP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several potential future directions for the application of FPP in scientific research. One area of interest is the potential use of FPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. FPP has also been studied for its potential use in the treatment of substance abuse disorders, as it may reduce cravings for drugs such as cocaine and methamphetamine. Additionally, FPP has been studied for its potential use in the treatment of cancer, as it may inhibit the growth and proliferation of cancer cells.
Conclusion:
In conclusion, FPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for its application in scientific research. While FPP has several advantages for lab experiments, further studies are needed to determine its safety and efficacy for therapeutic use.
合成法
FPP can be synthesized through various methods, including the reaction of 1-(2-bromoethyl)-9H-fluorene with phenylpiperazine in the presence of a palladium catalyst. Another method involves the reaction of 1-(2-chloroethyl)-9H-fluorene with phenylpiperazine in the presence of a base catalyst. Both methods have been successful in producing FPP with high yields and purity.
科学的研究の応用
FPP has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. Studies have shown that FPP acts as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain, leading to improved mood and reduced symptoms of depression and anxiety.
特性
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2/c1-2-7-22(8-3-1)26-14-12-25(13-15-26)18-19-10-11-24-21(16-19)17-20-6-4-5-9-23(20)24/h1-11,16H,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCMEAFSUJYCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)



![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)

![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)
![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)
![1-benzyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B5974959.png)
![N-[(5-methyl-2-furyl)methyl]-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B5974981.png)
![2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B5974992.png)
![2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5975000.png)